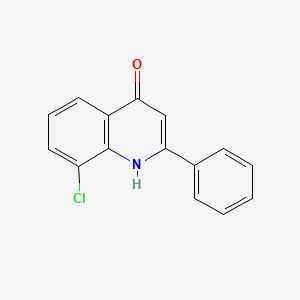

8-Chloro-2-phenylquinolin-4-ol

Description

Historical Context of Quinoline (B57606) Scaffolds in Drug Discovery Research

The journey of quinoline in medicine began with the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820. mmv.orgglobalresearchonline.net Quinine was the first effective treatment for malaria, a disease that has plagued humanity for millennia. mmv.orgglobalresearchonline.net This discovery spurred further investigation into the quinoline nucleus. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar. rsc.org A major breakthrough in synthetic quinoline chemistry was the Skraup synthesis in 1880, which provided a general method for creating quinoline and its derivatives. numberanalytics.comiipseries.org

The 20th century saw the development of synthetic quinoline-based antimalarials, largely driven by the need for alternatives to quinine during times of war. This led to the synthesis of chloroquine (B1663885) in 1934, a 4-aminoquinoline (B48711) that became a frontline antimalarial drug for decades. mmv.orgglobalresearchonline.netresearchgate.net Following this, other important quinoline antimalarials such as primaquine (B1584692) and mefloquine (B1676156) were developed. rsc.orgnih.gov

Beyond malaria, the quinoline scaffold proved to be a versatile platform for drug discovery, leading to the development of drugs in various therapeutic areas. academie-sciences.frrsc.org The fluoroquinolones, such as ciprofloxacin (B1669076), emerged as a major class of antibacterial agents in the 1980s. rsc.org Additionally, quinoline derivatives have been investigated and developed for their anticancer, anti-inflammatory, antiviral, and antifungal properties. researchgate.netacademie-sciences.frrsc.org

Notable Early Quinoline-Based Drugs:

| Drug Name | Year of Discovery/Introduction | Therapeutic Class |

| Quinine | 1820 (isolated) | Antimalarial |

| Chloroquine | 1934 (synthesized) | Antimalarial |

| Primaquine | 1940s | Antimalarial |

| Ciprofloxacin | 1980s | Antibacterial |

Overview of the 4-Quinolinol Chemotype in Medicinal Chemistry

The 4-quinolinol (or 4-hydroxyquinoline) core, a tautomeric form of 4(1H)-quinolone, is a significant chemotype in medicinal chemistry. uni-konstanz.de This structural motif is present in a variety of biologically active compounds. ontosight.aiontosight.ai Derivatives of 4-quinolinol have demonstrated a wide range of pharmacological activities, including antimalarial, antibacterial, antifungal, and anticancer effects. uni-konstanz.deontosight.ai

The biological activity of 4-quinolinol derivatives is often attributed to their ability to chelate metal ions and to participate in hydrogen bonding, which can be crucial for interacting with biological targets like enzymes and receptors. The tautomeric nature of the 4-quinolinol/4-quinolone system can also influence the molecule's properties and its interactions within a biological system. uni-konstanz.deresearchgate.net

In the context of antimalarial research, 4-quinolinol derivatives have been investigated for their ability to interfere with the heme detoxification pathway in the malaria parasite. ontosight.ai For other infectious diseases, they have shown promise as antibacterial and antifungal agents. uni-konstanz.deontosight.ai Furthermore, certain 4-quinolinol derivatives have been explored for their potential as anticancer agents, with some compounds exhibiting cytotoxic effects against various cancer cell lines. researchgate.netmdpi.com The versatility of the 4-quinolinol scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. ontosight.aiontosight.ai

Positioning of 8-Chloro-2-phenylquinolin-4-ol within Contemporary Quinoline Research

8-Chloro-2-phenylquinolin-4-ol belongs to the class of 2-phenyl-4-quinolinols, which are a subject of ongoing research interest. The presence of a phenyl group at the 2-position and a chlorine atom at the 8-position of the quinoline ring are key structural features that can significantly influence the compound's biological activity.

Contemporary research on quinoline derivatives is often focused on overcoming drug resistance and developing agents with novel mechanisms of action. nih.govbohrium.com The 2-phenylquinoline (B181262) scaffold, in particular, has been investigated for its potential as an anticancer agent. acs.org The substitution pattern on both the quinoline and the phenyl rings can be systematically varied to optimize activity and selectivity. For instance, derivatives of 2-phenylquinoline have been identified as antimitotic agents that interact with tubulin. acs.org

The specific compound, 8-Chloro-2-phenylquinolin-4-ol, combines the features of a 4-quinolinol with a 2-phenyl and an 8-chloro substitution. Halogenation, such as the introduction of a chlorine atom, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn affect its pharmacokinetic and pharmacodynamic profile. mdpi.com

While specific research findings on 8-Chloro-2-phenylquinolin-4-ol are not extensively detailed in the public domain, its structural components suggest its relevance in the search for new therapeutic agents, particularly in areas where substituted quinolines have shown promise, such as in anticancer and antimicrobial research. researchgate.netarabjchem.org The synthesis and biological evaluation of analogues with similar substitution patterns are a common theme in modern medicinal chemistry. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-12-8-4-7-11-14(18)9-13(17-15(11)12)10-5-2-1-3-6-10/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKESBVHFFXMUOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327363 | |

| Record name | 8-chloro-2-phenylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439147-12-3 | |

| Record name | 8-chloro-2-phenylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 439147-12-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Chloro 2 Phenylquinolin 4 Ol and Analogues

General Strategies for Quinoline (B57606) Core Construction

The formation of the quinoline nucleus is a well-established area of heterocyclic chemistry, with numerous named reactions developed over the past century. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds. The choice of starting materials and reaction conditions dictates the substitution pattern of the final quinoline product. For a target molecule like 8-Chloro-2-phenylquinolin-4-ol, synthetic planning would involve precursors such as 2-chloroaniline (B154045) or a derivative thereof, combined with a three-carbon chain component that can provide the phenyl group at the 2-position and the hydroxyl group at the 4-position.

Gould-Jacobs Reaction Adaptations and Modifications

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinoline (B1666331) derivatives. The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), to form an anilidomethylenemalonate intermediate. This is followed by a thermally induced intramolecular cyclization to yield a 4-hydroxyquinoline-3-carboxylate ester. Subsequent saponification and decarboxylation afford the desired 4-hydroxyquinoline.

To synthesize an 8-chloro substituted analogue, 2-chloroaniline would be the starting aniline. The high temperatures required for the cyclization step (typically ~250 °C) can be a limitation, but the use of high-boiling point solvents like diphenyl ether or mineral oil can improve yields.

Reaction Scheme: Gould-Jacobs Synthesis

Step 1: Condensation

2-Chloroaniline + Diethyl ethoxymethylenemalonate → Diethyl ((2-chloroanilino)methylene)malonate

Step 2: Thermal Cyclization

Diethyl ((2-chloroanilino)methylene)malonate → Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Step 3: Saponification & Decarboxylation

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate → 8-Chloro-4-hydroxyquinoline-3-carboxylic acid → 8-Chloroquinolin-4-ol

While the classic Gould-Jacobs reaction is effective for producing quinolones with no substituent at the C2 position, modifications would be necessary to introduce the 2-phenyl group of the target compound. This typically involves starting with a different carbonyl compound, which leads into other named reactions like the Conrad-Limpach synthesis.

Intramolecular Cyclization Approaches (e.g., from 2-aminochalcone derivatives)

A highly effective route to 2-phenyl-4-quinolones involves the intramolecular cyclization of 2-aminochalcone (1-(2'-aminophenyl)-3-phenyl-2-propene-1-one) derivatives. These precursors can be synthesized via the Claisen-Schmidt condensation of a 2-aminoacetophenone (B1585202) with benzaldehyde. The subsequent cyclization of the 2-aminochalcone is typically acid- or base-catalyzed.

This methodology often first yields a 2,3-dihydro-2-phenyl-4-quinolone (a dihydroquinolin-4-one), which must then be oxidized to the aromatic quinolone. An alternative is the reductive cyclization of a 2'-nitrochalcone, where the nitro group is reduced to an amine in situ, which then spontaneously cyclizes. This approach can be achieved using various reducing systems, including formic acid as a carbon monoxide surrogate with a suitable catalyst.

| Reactant (Chalcone) | Catalyst/Reagent | Product | Yield (%) |

| 1-(2'-Aminophenyl)-3-phenyl-2-propene-1-one | ZnCl2, then Diacetoxy iodobenzene/KOH | 2-Phenylquinolin-4(1H)-one | - |

| 1-(2'-Nitrophenyl)-3-phenyl-2-propene-1-one | Formic Acid/Acetic Anhydride, Ru3(CO)12 | 2-Phenylquinolin-4(1H)-one | 93% |

| 1-(2'-Nitrophenyl)-3-(4-methylphenyl)-2-propene-1-one | Formic Acid/Acetic Anhydride, Ru3(CO)12 | 2-(4-Methylphenyl)quinolin-4(1H)-one | 90% |

| 1-(2'-Nitrophenyl)-3-(4-methoxyphenyl)-2-propene-1-one | Formic Acid/Acetic Anhydride, Ru3(CO)12 | 2-(4-Methoxyphenyl)quinolin-4(1H)-one | 93% |

This table presents data for the synthesis of 2-phenylquinolone analogues, illustrating the effectiveness of the intramolecular cyclization approach.

Acid-Catalyzed Dehydration Routes for Dihydroquinolin-4-ones

The synthesis of quinolin-4-ones can proceed through a dihydroquinolin-4-one intermediate, as mentioned previously. The cyclization of 2-aminochalcones often yields these dihydro derivatives, which then require a subsequent dehydrogenation (oxidation) step to form the fully aromatic quinoline ring system.

The intramolecular cyclization of the chalcone (B49325) itself is an acid-catalyzed process that involves the nucleophilic attack of the aniline nitrogen onto the α,β-unsaturated ketone, followed by tautomerization and dehydration to form the heterocyclic ring. The final step of aromatization can be accomplished with various oxidants, such as diacetoxy iodobenzene.

Classic Quinoline Synthesis Reactions (e.g., Doebner, Doebner-Miller, Conrad-Limpach, Combes)

Several classic named reactions provide pathways to substituted quinolines and can be adapted for the synthesis of 8-Chloro-2-phenylquinolin-4-ol.

Conrad-Limpach Synthesis : This reaction involves the condensation of an aniline with a β-ketoester. To obtain the target compound, 2-chloroaniline would be reacted with a benzoylacetic ester (e.g., ethyl benzoylacetate). The reaction first forms a β-aminoacrylate intermediate, which is then cyclized at high temperatures (around 250 °C) to afford the 4-hydroxyquinoline. This is one of the most direct routes to 2-aryl-4-hydroxyquinolines.

Combes Quinoline Synthesis : This method uses an aniline and a β-diketone under acidic conditions. For the target molecule, reacting 2-chloroaniline with benzoylacetone (B1666692) would, after acid-catalyzed cyclization and dehydration, yield 8-chloro-2-methyl-4-phenylquinoline, which is an isomer of the desired product. To obtain a 2-phenyl-4-hydroxy structure, the starting materials would need to be adjusted, making the Conrad-Limpach a more direct route.

Doebner-von Miller Reaction : This reaction typically synthesizes 2- and/or 4-substituted quinolines from an aniline and an α,β-unsaturated aldehyde or ketone under strong acid catalysis. For example, reacting 2-chloroaniline with benzalacetone (4-phenyl-3-buten-2-one) would be expected to yield 8-chloro-4-methyl-2-phenylquinoline. As with the Combes synthesis, this route is not ideal for producing the 4-hydroxy substitution pattern.

Microwave-Assisted Synthetic Protocols

A significant advancement in quinoline synthesis is the application of microwave irradiation, which can dramatically reduce reaction times, improve yields, and promote greener chemistry by enabling solvent-free conditions. Many of the classic syntheses, including the Gould-Jacobs, Combes, and Friedländer reactions, have been successfully adapted to microwave-assisted protocols.

For instance, the Combes synthesis of 2-methyl-4-quinolinones has been achieved in high yields and short reaction times under solvent-free microwave irradiation using a solid acid catalyst. Similarly, a microwave-assisted Friedländer synthesis using neat acetic acid as both solvent and catalyst can produce quinolines in just 5 minutes in excellent yield. These protocols offer significant advantages over traditional methods that require prolonged heating in high-boiling point solvents.

| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |

| Combes Synthesis | Aniline, Acetylacetone | NKC-9 resin, MW, 120°C | 8 min | 92% | |

| Friedländer Synthesis | 2-Aminobenzophenone, Cyclohexanone | Acetic acid, MW, 160°C | 5 min | 95% | |

| Gould-Jacobs Reaction | Aniline, EMME | Neat, MW, 250°C | 30 min | 26% | |

| Gould-Jacobs Reaction | Aniline, EMME | Neat, MW, 300°C | 5 min | 47% |

This table highlights the efficiency gains of using microwave-assisted protocols for various quinoline syntheses.

Regioselective Functionalization Strategies at the Quinoline Nucleus

An alternative to constructing the quinoline ring with pre-installed substituents is the direct functionalization of a simpler quinoline core. Modern synthetic methods, particularly those involving transition metal-catalyzed C-H activation, have become powerful tools for the regioselective introduction of functional groups onto the quinoline scaffold.

For a substrate like 8-chloroquinoline, functionalization can be directed to various positions. The electronic properties of the chloro-substituent and the directing ability of the quinoline nitrogen influence the regioselectivity of these reactions. Using specific metal amides, it is possible to achieve selective metalation at the C-2, C-3, or C-8 positions of chloro-substituted quinolines, which can then be quenched with an electrophile. For instance, magnesiation using TMP-based reagents can allow for functionalization at positions that are otherwise difficult to access. These advanced strategies provide a flexible and efficient route to highly substituted quinolines that may not be readily available through classical cyclization methods.

Introduction of Chlorine Substituents (e.g., Hypervalent Iodine-Mediated Chlorination)

The introduction of halogen atoms, such as chlorine, into the quinolone framework is a critical step for modulating the electronic and steric properties of the molecule. While various chlorinating agents exist, modern methods favor reagents that offer high regioselectivity and mild reaction conditions. Hypervalent iodine(III) reagents have emerged as environmentally benign and powerful tools for such transformations.

These reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA), can promote the regioselective halogenation of quinolones. The process typically involves the use of a hypervalent iodine(III) compound as an oxidant in the presence of a chlorine source, like potassium chloride (KCl). This method is advantageous due to its operational simplicity, high yields, and tolerance of various functional groups. The direct functionalization of C–H bonds using hypervalent iodine reagents is a powerful strategy for creating C-heteroatom bonds under mild conditions, often at room temperature. This approach avoids the harsh conditions associated with traditional halogenation methods.

Phenyl Group Incorporation at C-2

The installation of the phenyl group at the C-2 position is fundamental to the core structure of the target compound. This is typically achieved during the initial construction of the quinolone ring system itself. A widely used method for synthesizing 4-quinolones is the Conrad-Limpach-Knorr reaction.

This synthesis involves two main routes depending on the reaction temperature:

Conrad-Limpach Synthesis: An aniline is reacted with a β-ketoester. For the synthesis of a 2-phenyl substituted quinolone, an aniline (such as 2-chloroaniline for the target molecule) would be reacted with an aryl β-ketoester like ethyl benzoylacetate. At higher temperatures (around 250 °C), this condensation and subsequent intramolecular cyclization lead to the formation of a 4-quinolone with the substituent from the ketoester (the phenyl group) at the C-2 position.

Knorr Synthesis: At lower temperatures (below 100 °C), the reaction between the aniline and β-ketoester proceeds through a different intermediate (a β-ketoanilide) to form a 2-quinolone.

Therefore, by choosing the appropriate starting materials (a suitably substituted aniline and ethyl benzoylacetate) and reaction conditions (high temperature), the 2-phenyl-4-quinolone core can be efficiently assembled.

Hydroxyl Group Installation at C-4

The hydroxyl group at the C-4 position is an intrinsic feature of the 4-quinolone structure, which exists in a tautomeric equilibrium with its 4-hydroxyquinoline form. The synthetic methods used to build the quinolone ring, such as the Conrad-Limpach reaction, directly yield the 4-quinolone (or quinolin-4-one) product, which contains a carbonyl group (C=O) at the C-4 position.

This keto-enol tautomerism means the compound can exist as both 8-chloro-2-phenylquinolin-4(1H)-one and 8-chloro-2-phenylquinolin-4-ol. The installation of this functionality is therefore not a separate step but an outcome of the primary cyclization strategy used to form the heterocyclic ring. The C-4 oxo group is considered essential for the activity of many quinolone compounds.

Optimization of Reaction Conditions and Yield for 8-Chloro-2-phenylquinolin-4-ol Synthesis

Optimizing the synthesis of a multi-substituted compound like 8-chloro-2-phenylquinolin-4-ol is crucial for maximizing yield and purity while minimizing reaction times and by-product formation. The optimization process involves systematically varying parameters such as temperature, solvent, catalyst, and reagent stoichiometry for each synthetic step.

For instance, in a hypervalent iodine-mediated chlorination step, key variables would be screened to find the optimal conditions. The choice of the iodine(III) reagent (e.g., PIFA vs. PIDA), the chlorine source, the solvent, and the reaction temperature can significantly impact the outcome. An example of such an optimization process for a model chlorination reaction is detailed in the table below.

| Entry | Oxidant/Halide Source | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PIFA / KCl | MeOH | 25 | 10 | 86 |

| 2 | PIDA / KCl | MeOH | 25 | 10 | 79 |

| 3 | PIFA / KCl | CH3CN | 25 | 15 | 75 |

| 4 | PIFA / KCl | H2O | 25 | 10 | 88 |

| 5 | PIFA / NaCl | MeOH | 25 | 15 | 65 |

This table is illustrative, based on typical optimization studies for C-H halogenation of 4-quinolones, showing how systematic variation of conditions can identify the most efficient protocol.

Derivatization Strategies for Expanding 8-Chloro-2-phenylquinolin-4-ol Structural Diversity

The structure of 8-chloro-2-phenylquinolin-4-ol serves as a versatile scaffold for further chemical modification, allowing for the generation of a library of analogues. Derivatization can be targeted at several reactive sites on the molecule.

N-1 Position: The nitrogen atom in the quinolone ring is a common site for substitution. Alkylation, arylation, or acylation at this position can be achieved using various electrophiles. For example, potent quinolone compounds often feature ethyl, butyl, or cyclopropyl (B3062369) groups at the N-1 position.

C-3 Position: The C-3 position is susceptible to electrophilic substitution. Halogenation or other functionalizations can be introduced at this site to create new derivatives. While modification of a C-3 carboxylic acid group often decreases activity in antibacterial quinolones, other substitutions can be explored for different purposes.

C-4 Hydroxyl Group: The C-4 hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. This modification can influence the compound's solubility and other physicochemical properties.

Aromatic Rings: Both the quinoline ring system and the C-2 phenyl ring can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups. For example, nitration or further halogenation could add functional handles for subsequent cross-coupling reactions.

These derivatization strategies enable the systematic exploration of the structure-activity relationship of the 8-chloro-2-phenylquinolin-4-ol core, providing a platform for developing a diverse range of related compounds.

Molecular Mechanisms of Action and Pharmacological Target Interactions

Anticancer Mechanisms and Molecular Targets

Research indicates that the anticancer effects of 2-phenyl-4-quinolone derivatives stem from their ability to interfere with fundamental cellular processes essential for tumor growth and survival. spandidos-publications.comgoogle.com These compounds are recognized as antimitotic agents, primarily targeting microtubule dynamics, which are crucial for cell division. researchgate.netresearchgate.net Their mechanism of action often involves inducing cell cycle arrest and programmed cell death (apoptosis) in cancer cells. spandidos-publications.com Furthermore, certain quinoline (B57606) derivatives have been identified as inhibitors of key signaling proteins known as receptor tyrosine kinases. arabjchem.org

Inhibition of Tubulin Polymerization and Microtubule Dynamics

A primary mode of action for 2-phenyl-4-quinolone compounds as antitumor agents is their ability to bind to tubulin and inhibit its polymerization into microtubules. google.comresearchgate.net Microtubules are essential components of the cell's cytoskeleton and form the mitotic spindle, which is necessary for chromosome segregation during cell division. researchgate.net By disrupting microtubule assembly, these compounds effectively halt the process of mitosis. google.comnih.gov

This inhibitory action on tubulin polymerization is a shared characteristic among many potent antimitotic agents. researchgate.netresearchgate.net The effectiveness of these compounds is often compared to well-known natural antimitotic products. spandidos-publications.com Molecular docking studies have further supported the hypothesis that these compounds bind effectively to tubulin, thereby preventing the formation of the mitotic spindle.

Detailed mechanistic studies have revealed that several 2-phenyl-4-quinolone derivatives exert their antimitotic effects by binding to the colchicine (B1669291) site on β-tubulin. nih.govacs.org Colchicine is a classic natural product that inhibits microtubule polymerization by binding to this specific site. researchgate.net Compounds that interact with the colchicine binding site are known as microtubule destabilizers. nih.gov

The ability of these quinolone derivatives to compete with radiolabeled colchicine for binding to tubulin confirms their interaction at this site. acs.org For example, a fluorinated 2-phenyl-4-quinolone derivative demonstrated potent inhibition of both tubulin polymerization (with an IC50 of 0.46 μM) and colchicine binding, with activities comparable to colchicine itself. acs.org Docking experiments with other quinoline derivatives have also predicted binding to the colchicine site of tubulin. arabjchem.org This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for mitotic progression. nih.gov

Modulation of Cell Cycle Progression

By disrupting microtubule dynamics, 8-Chloro-2-phenylquinolin-4-ol and its analogs effectively modulate the cell cycle, a tightly regulated process that governs cell division. The disruption of the mitotic spindle triggers a cellular checkpoint, leading to an arrest in the G2/M phase of the cell cycle. spandidos-publications.comnih.govspandidos-publications.com This arrest prevents the cell from entering or completing mitosis, thereby inhibiting cell proliferation.

Numerous studies on 2-phenyl-4-quinolone derivatives have confirmed their ability to induce G2/M phase arrest in various human cancer cell lines, including leukemia, colorectal adenocarcinoma, and others. spandidos-publications.comspandidos-publications.comresearchgate.net For instance, the derivative known as YT-1 was shown to induce G2/M phase arrest in U937 leukemia cells. spandidos-publications.com This effect is a direct consequence of their action as microtubule-targeting agents, which are known to promote the activity of proteins like CDK1 that play a role in this phase of the cell cycle. spandidos-publications.com The sustained arrest at this checkpoint can ultimately lead the cancer cell toward apoptosis. nih.gov

Induction of Programmed Cell Death (Apoptosis) Pathways

A crucial outcome of the cellular stress induced by G2/M arrest and microtubule disruption is the activation of programmed cell death, or apoptosis. nih.gov This is a key mechanism through which these compounds eliminate cancer cells. spandidos-publications.comspandidos-publications.com The induction of apoptosis has been observed in multiple cancer cell lines treated with 2-phenyl-4-quinolone derivatives. nih.govspandidos-publications.comresearchgate.net

The apoptotic process triggered by these compounds often involves the intrinsic, or mitochondrial-dependent, pathway. spandidos-publications.comspandidos-publications.com This is characterized by the disruption of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. spandidos-publications.com This release subsequently activates a cascade of enzymes called caspases, particularly caspase-9 and the executioner caspase-3, which dismantle the cell. spandidos-publications.com Studies have shown that treatment with these compounds leads to an increase in pro-apoptotic proteins like Bax and Bak, and a decrease in anti-apoptotic proteins like Bcl-2, further confirming the involvement of the mitochondrial pathway. spandidos-publications.com

Inhibition of Receptor Tyrosine Kinases

Beyond their effects on the cytoskeleton, quinoline derivatives have also been identified as inhibitors of receptor tyrosine kinases (RTKs). arabjchem.org RTKs are a family of cell surface receptors that play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and survival. benthamscience.com Aberrant activation of RTKs through mutation or overexpression is a common driver of cancer. benthamscience.comnih.gov Therefore, inhibiting these kinases is a major strategy in modern cancer therapy. researchgate.net

A specific and significant target within the RTK family for some quinoline-based compounds is the c-Met kinase, also known as the hepatocyte growth factor receptor (HGFR). benthamscience.com The HGF/c-Met signaling pathway, when abnormally activated, is linked to tumor growth, invasion, and metastasis in a variety of human cancers, and its high expression often correlates with a poor prognosis. benthamscience.comrsc.org

Derivatives of the quinoline scaffold have been developed as potent inhibitors of c-Met kinase. rsc.org For example, a 6,7-disubstituted-4-(2-fluorophenoxy)-quinoline derivative showed a c-Met IC50 value of 0.59 nM and exhibited antitumor activity against several cancer cell lines. researchgate.net These inhibitors typically bind to the kinase domain of the receptor, preventing its activation (autophosphorylation) and blocking downstream signaling cascades that promote cancer cell growth and survival. benthamopenarchives.com Molecular dynamics simulations have helped to identify crucial interactions for effective binding, such as hydrogen bonds with key amino acid residues like Met1160 in the c-Met binding pocket. nih.gov

Data Tables

Table 1: Inhibitory Activity of a Fluorinated 2-Phenyl-4-quinolone Analog

| Parameter | Value | Reference |

|---|---|---|

| Tubulin Polymerization IC50 | 0.46 μM | acs.org |

Table 2: c-Met Kinase Inhibitory Activity of a Quinolone Derivative

| Compound Type | Target | IC50 | Reference |

|---|

Epidermal Growth Factor Receptor (EGFR) Inhibition

Quinoline-based compounds have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in the development and progression of various cancers. nih.gov The binding of these inhibitors to EGFR can block the downstream signaling pathways that lead to cell proliferation and survival. Although the broader class of quinoline derivatives is known for this activity, specific detailed studies on 8-Chloro-2-phenylquinolin-4-ol's direct EGFR inhibition are limited in publicly accessible literature. Research on structurally related quinazoline-based inhibitors has shown that modifications, such as the introduction of chlorine atoms, can influence potency and selectivity for EGFR mutants. nih.gov

Insulin-like Growth Factor 1 Receptor (IGF-1R) and IGF-2R Inhibition

The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is crucial for cell growth and is a target in cancer therapy. nih.govnih.gov Inhibition of IGF-1R can suppress cell proliferation and increase sensitivity to other treatments like radiotherapy. nih.gov While various compounds, including some with quinoline-like structures, have been developed as IGF-1R inhibitors, specific data detailing the direct interaction and inhibitory potency of 8-Chloro-2-phenylquinolin-4-ol against IGF-1R or IGF-2R are not extensively documented in available research. Studies on other complex heterocyclic compounds that include a phenylquinoline moiety have demonstrated that they can act as potent inhibitors of the IGF-1R pathway. nih.govoncotarget.com

Topoisomerase Inhibition (DNA Gyrase and Topoisomerase IV)

Interference with PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. mdpi.comwikipedia.org Consequently, inhibitors of this pathway are of significant therapeutic interest. mdpi.comatlantis-press.com Quinoline and quinazoline (B50416) derivatives have been explored as scaffolds for PI3K/mTOR inhibitors. atlantis-press.com These compounds can block the kinase activity within the pathway, leading to a halt in cell cycle progression and a reduction in tumor growth. scientificarchives.comnih.gov However, specific research demonstrating the direct inhibitory effect of 8-Chloro-2-phenylquinolin-4-ol on the components of the PI3K/Akt/mTOR pathway is not detailed in the available literature.

Disruption of Cell Migration and Angiogenesis

The process of angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and involves the migration of endothelial cells. ebi.ac.ukmdpi.com Quinoline derivatives have been shown to possess anti-angiogenic properties. researchgate.net They can interfere with the signaling pathways that control endothelial cell migration and proliferation. mdpi.comnih.gov For instance, some quinoline derivatives have been found to inhibit the adhesion and migration of human umbilical vein endothelial cells (HUVEC). researchgate.net While the general class of compounds shows promise in this area, specific studies quantifying the effect of 8-Chloro-2-phenylquinolin-4-ol on cell migration and angiogenesis are sparse.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis. nih.govscbt.com As rapidly proliferating cancer cells have a high demand for nucleotides, DHODH is considered a key target for anticancer therapies. nih.govfrontiersin.org Inhibition of DHODH leads to pyrimidine (B1678525) starvation, S-phase cell cycle arrest, and apoptosis. nih.gov While a variety of chemical compounds act as DHODH inhibitors, specific evidence linking 8-Chloro-2-phenylquinolin-4-ol to DHODH inhibition is not prominently featured in the reviewed scientific literature.

Proteasome Inhibition

The proteasome is a protein complex that degrades unneeded or damaged proteins and is a validated target in cancer therapy. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins, triggering cell death. Some metal complexes of 8-hydroxyquinolines have been reported to inhibit the chymotrypsin-like activity of the proteasome, which is associated with the induction of apoptosis in cancer cells. researchgate.net It is important to note that the subject compound is an 8-chloro, 4-ol derivative, and its activity as a proteasome inhibitor has not been specifically established in the available sources.

Antimicrobial Mechanisms and Molecular Targets

The quinoline scaffold is a foundational structure in medicinal chemistry, giving rise to a diverse range of compounds with significant pharmacological activities, including antibacterial effects. The antibacterial action of quinoline derivatives is highly adaptable through synthetic modifications of the core structure. Research has identified several key bacterial pathways that are inhibited by these compounds, validating them as targets for novel antibacterial agents.

A primary and well-established mechanism of action for quinoline-based antibacterials is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial survival as they control the topological state of DNA during replication, transcription, and repair. DNA gyrase introduces negative supercoils into DNA, a process vital for the initiation of replication, while topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication.

Quinolone compounds target the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV. They stabilize the enzyme-DNA complex, which blocks the DNA replication machinery and leads to the generation of double-strand breaks in the DNA, triggering the SOS DNA repair system and ultimately causing cell death. The potency of quinolones can differ for the two enzymes; for instance, in Gram-positive bacteria like Staphylococcus aureus, topoisomerase IV is often the primary target, whereas DNA gyrase is typically the main target in Gram-negative bacteria.

While direct enzymatic inhibition data for 8-Chloro-2-phenylquinolin-4-ol is not extensively detailed in the reviewed literature, its structural class is widely recognized for this mechanism. Studies on closely related quinoline derivatives have demonstrated potent inhibitory activity against these enzymes. For example, certain novel quinoline derivatives show significant inhibition of the E. coli DNA gyrase enzyme with IC50 values as low as 3.39 μM. Molecular docking and simulation studies further support that quinoline analogues can bind favorably to the fluoroquinolone binding site on both DNA gyrase and topoisomerase IV.

| Compound Class | Target Enzyme | Organism | IC50 (µM) | Reference |

| Novel Quinoline Derivative (14) | DNA Gyrase | E. coli | 3.39 | |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide (10) | DNA Gyrase | S. aureus | 8.45 | |

| Thiophene Inhibitor | DNA Gyrase | E. coli | 0.16 | |

| Thiophene Inhibitor | Topoisomerase IV | E. coli | ~90 | |

| Disalicylic Acid Schiff Base (5h) | DNA Gyrase | E. coli | 1.80 | |

| Disalicylic Acid Schiff Base (5h) | Topoisomerase IV | E. coli | 3.50 |

This table presents inhibitory concentrations for various quinoline and related derivatives against bacterial topoisomerases to illustrate the mechanism's potential.

In Gram-negative bacteria, the outer membrane contains lipopolysaccharide (LPS), a large glycolipid essential for creating a permeability barrier and protecting the cell from the external environment. The biogenesis of this membrane requires a multi-protein complex, known as the LPS transport (Lpt) machinery, to move LPS from its synthesis site in the inner membrane to the outer leaflet of the outer membrane. This pathway is a validated target for new antibacterial agents.

Recent studies have identified that certain quinoline derivatives can exert their antibacterial effect by disrupting this crucial transport system. One mechanism involves the inhibition of the interaction between two key proteins in the periplasmic bridge of the Lpt complex: LptA and LptC. A quinoline derivative, identified as IMB-881, was found to target LptA, thereby impairing the LptA-LptC interaction and blocking the transport of LPS across the periplasm. Similarly, another study demonstrated that a hydroxyquinoline compound could block this same interaction by targeting LptA. Molecular docking assays suggest that a hybrid molecule containing a hydroxyquinoline fragment could be responsible for the LptA interaction, showcasing the potential for this class of compounds to inhibit LPS transport.

Furthermore, another 8-hydroxy-quinoline derivative was found to disrupt the interaction between LPS and High Mobility Group Box 1 (HMGB1), a protein that mediates the delivery of extracellular LPS into the cell's cytosol, which is critical for triggering lethal immune responses during infection. The derivative was shown to bind directly to HMGB1, altering its conformation and inhibiting its ability to transport LPS.

The bacterial cell wall is a critical structure for maintaining cell integrity and is a well-established target for antibiotics. Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a key enzyme in the biosynthesis of the bacterial cell wall. It catalyzes the first committed step in the hexosamine biosynthesis pathway, which produces the necessary precursors for peptidoglycan and LPS. As this enzyme is crucial for cell survival and growth in both bacteria and fungi, it is considered a promising target for novel antimicrobial agents.

Several studies have investigated quinoline derivatives as potential inhibitors of GlcN-6-P synthase. Through in silico molecular docking studies, various 2-chloroquinoline (B121035) derivatives have been identified as potential inhibitors of GlcN-6-P synthase from E. coli (PDB: 1XFF). These computational models predict that the quinoline scaffold can bind within the active site of the enzyme, suggesting a plausible mechanism for its antimicrobial activity. The research indicates that compounds containing the 2-chloroquinoline moiety fulfill the structural requirements to act as inhibitors of this enzyme, presenting a viable strategy for the development of new antibacterial drugs.

Bacterial fatty acid synthesis (FASII) is an essential metabolic pathway responsible for building the fatty acids required for cell membranes and other critical components like the lipid A portion of LPS. The enzymes in this pathway are structurally distinct from their mammalian counterparts, making them attractive targets for the development of narrow-spectrum antibacterial drugs. Key enzymes in this pathway include Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI) and β-Ketoacyl-ACP Synthase (FabB/FabF and FabH).

Enoyl-ACP reductase (FabI) catalyzes the final reduction step in the fatty acid elongation cycle. While direct inhibition by 8-Chloro-2-phenylquinolin-4-ol is not specified, the broader class of quinoline-related structures has been implicated in targeting the FASII pathway. For instance, some hydroxyquinoline compounds are known to be important for virulence in P. aeruginosa, linking the quinoline structure to this metabolic area.

β-Ketoacyl-ACP synthase III (FabH) initiates the fatty acid synthesis process, while FabB and FabF are involved in the elongation steps. Interestingly, a FabH homolog in Pseudomonas aeruginosa is involved in the synthesis of an extracellular quinoline derivative that functions as a quorum-sensing molecule, establishing a direct biochemical link between the FASII pathway and quinoline structures in bacteria. Though specific inhibitory data for 8-Chloro-2-phenylquinolin-4-ol against these synthase enzymes is sparse, the essential nature of the FASII pathway and its connection to quinoline signaling molecules suggest it as a potential area of impact for quinoline-based inhibitors.

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat due to its resistance to nearly all β-lactam antibiotics. This resistance is primarily mediated by the acquisition of the mecA gene, which encodes for Penicillin-Binding Protein 2a (PBP2a). PBP2a is a transpeptidase that continues to catalyze the cross-linking of the bacterial cell wall even in the presence of β-lactam antibiotics, which inactivate the native PBPs.

A promising strategy to combat MRSA is the use of compounds that can modulate PBP2a activity. Some molecules can bind to an allosteric site on PBP2a, which is distant from the active site. This binding induces a conformational change that opens the sheltered active site, allowing β-lactam antibiotics to gain access and inhibit the enzyme. Quinazolinones, which are structurally related to quinolines, have been shown to act as allosteric modulators of PBP2a, enhancing the efficacy of antibiotics like cefdinir.

Furthermore, docking studies on 4-aminoquinoline (B48711) derivatives have shown that they can interact directly with the PBP2a binding site. A study on 7-chlorophenylquinolinamine, a compound structurally similar to 8-Chloro-2-phenylquinolin-4-ol, demonstrated through SAR docking studies that it binds within the PBP2a active site via hydrophobic interactions, hydrogen bonding, and halogen contacts. This suggests that quinoline derivatives have the potential to directly inhibit PBP2a or act as allosteric modulators, thereby providing a mechanism to overcome MRSA resistance.

| Compound | Target Site | Interacting Residues (PDB: 4DK1) | Interaction Type | Reference |

| 7-chlorophenylquinolinamine (5b) | Active Site | ALA601, ILE614 | Hydrophobic | |

| GLN521 | Hydrogen Bonding | |||

| TYR519, THR399 | Halogen Contacts | |||

| 6-chlorocyclopentaquinolinamine (7b) | Active Site | ALA601, ILE614 | Hydrophobic | |

| GLN521 | Hydrogen Bonding | |||

| TYR519, THR399 | Halogen Contacts | |||

| (not specified) | π-alkyl interactions | |||

| Thiazolylketenyl Quinazolinone (TQ 4) | Allosteric Site | (not specified) | Allosteric Modulation |

This table summarizes the predicted binding interactions of quinoline derivatives with PBP2a based on molecular docking studies.

Antifungal Activity

Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal properties. researchgate.net The antifungal action of compounds like 8-Chloro-2-phenylquinolin-4-ol is often attributed to their ability to interfere with the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. researchgate.net

The primary mechanism of antifungal activity for many heterocyclic compounds, including quinoline derivatives, is the inhibition of lanosterol (B1674476) 14α-demethylase (LDM), a crucial enzyme in the ergosterol biosynthesis pathway. researchgate.netambeed.comresearchgate.net LDM, a cytochrome P450 enzyme (CYP51), is responsible for the demethylation of lanosterol, a key step in the formation of ergosterol. researchgate.netmdpi.com Ergosterol is vital for maintaining the integrity, fluidity, and permeability of the fungal cell membrane and is also involved in the function of membrane-bound enzymes. mdpi.com

Inhibition of LDM leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. researchgate.net This disruption of the cell membrane's structure and function ultimately inhibits fungal growth, making LDM a prime target for antifungal drug development. mdpi.comnih.govnih.gov Molecular docking studies on various quinoline derivatives have shown their potential to bind to the active site of fungal LDM, suggesting a similar mechanism for 8-Chloro-2-phenylquinolin-4-ol. researchgate.netnih.gov The effectiveness of these compounds often correlates with their binding affinity for the enzyme. ambeed.comresearchgate.net

Table 1: Key Proteins in Fungal Ergosterol Biosynthesis Targeted by Quinolines

| Protein | Function | Role in Fungal Viability |

|---|---|---|

| Lanosterol 14α-demethylase (LDM/Erg11/CYP51) | Catalyzes the C14-demethylation of lanosterol. mdpi.com | Essential for ergosterol production; its inhibition disrupts membrane integrity and function. mdpi.com |

| Sterol C14-reductase (Erg24) | Reduces the C14-C15 double bond of sterol intermediates. | A key enzyme in the later stages of ergosterol synthesis. nih.gov |

| Squalene (B77637) epoxidase (Erg1) | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. nih.gov | An early and essential step in the ergosterol pathway. |

Antiprotozoal Activity

Quinoline-containing compounds have long been a cornerstone in the treatment of protozoal diseases, most notably malaria. nih.gov Derivatives of quinoline have also shown promise against other protozoan parasites, such as Leishmania. nih.govgriffith.edu.au The antiprotozoal activity of 2-substituted quinolines, a class to which 8-Chloro-2-phenylquinolin-4-ol belongs, has been linked to multiple mechanisms of action, including the disruption of parasite bioenergetics and inhibition of ergosterol biosynthesis in certain parasites. nih.gov

Antimalarial Mechanisms and Molecular Targets

The antimalarial activity of quinoline derivatives is a well-established and critical area of medicinal chemistry. nih.govpreprints.orgmdpi.com While the precise mechanisms can vary between different quinoline analogs, a central theme is the interference with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion. nih.govesr.ie

Interference with Hemoglobin Digestion and Heme Polymerization Inhibition

During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests host hemoglobin within its acidic food vacuole to obtain essential amino acids. nih.govesr.ie This process releases large quantities of free heme (ferriprotoporphyrin IX), which is toxic to the parasite as it can generate reactive oxygen species and damage cellular components. nih.govesr.ie To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin, also known as malaria pigment. esr.iepdx.edu

Quinoline antimalarials, including chloroquine (B1663885) and other related compounds, are weak bases that accumulate to high concentrations within the acidic food vacuole of the parasite. nih.gov Here, they are thought to interfere with heme detoxification. One of the primary proposed mechanisms is the inhibition of heme polymerization. nih.govnih.govuii.ac.idjmp.ir These drugs can form a complex with heme, and this drug-heme complex may then cap the growing hemozoin crystal, preventing further polymerization. nih.gov This leads to the accumulation of toxic, free heme within the parasite, causing oxidative stress and ultimately leading to its death. nih.gov The ability of a compound to inhibit hemozoin formation is often correlated with its antimalarial activity. acs.org

Modulation of Drug Efflux in Resistant Parasites

The emergence of drug-resistant strains of P. falciparum has significantly compromised the efficacy of many quinoline-based antimalarials, particularly chloroquine. pdx.edunih.gov A key mechanism of resistance is the increased efflux of the drug from the parasite's food vacuole, which prevents the drug from reaching the high concentrations needed to inhibit heme polymerization. nih.govpdx.edu This efflux is mediated by transmembrane proteins located in the food vacuole membrane. pdx.edu Some newer quinoline derivatives and other compounds have been investigated for their ability to overcome this resistance, potentially by evading or inhibiting these efflux pumps. nih.govnih.gov

Interaction with Parasite Proteins (e.g., PfCRT, 22 kDa, 36 kDa proteins)

The molecular basis of chloroquine resistance is strongly linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. pdx.edu PfCRT is a transmembrane protein found in the parasite's digestive vacuole membrane. Mutations in this protein are a primary factor in the reduced accumulation of chloroquine in resistant strains. pdx.edu

In addition to PfCRT, other parasite proteins have been implicated in the action of and resistance to quinoline antimalarials. Research has identified specific drug-receptor proteins within the parasite. For instance, studies have shown that certain quinoline derivatives bind to parasite proteins with molecular weights of approximately 22 kDa and 36 kDa. The interaction with these proteins may be part of the drug's mechanism of action or related to resistance pathways. The development of novel quinoline analogs often considers these interactions to design compounds that can effectively combat both sensitive and resistant parasite strains.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 8-Chloro-2-phenylquinolin-4-ol |

| Chloroquine |

| Clotrimazole |

| Ergosterol |

| Lanosterol |

| Mefloquine (B1676156) |

Binding to High-Density Lipoproteins and Erythrocyte Membrane Proteins (Stomatin)

The interaction of 8-Chloro-2-phenylquinolin-4-ol with plasma proteins and cellular membranes is a critical aspect of its pharmacokinetic and pharmacodynamic profile. While direct studies on the binding of 8-Chloro-2-phenylquinolin-4-ol to high-density lipoproteins (HDLs) and the erythrocyte membrane protein stomatin are not extensively detailed in the available literature, the behavior of similar quinoline derivatives provides insights into potential interactions. Quinoline compounds, due to their structural characteristics, are known to interact with various biological molecules, which can influence their distribution and availability at target sites.

The lipophilic nature of the phenyl and chloro-substituted quinoline core suggests a likelihood of partitioning into lipoprotein structures like HDLs. These interactions are typically governed by hydrophobic forces, where the nonpolar regions of the molecule associate with the lipid components of the lipoprotein particles. Such binding can affect the compound's solubility in plasma, its transport to various tissues, and its metabolic fate.

Similarly, interactions with erythrocyte membrane proteins, such as stomatin, are plausible. Stomatin is an integral membrane protein that is involved in regulating ion channel activity and membrane structure. The planar aromatic system of quinoline derivatives can facilitate intercalation into the lipid bilayer of erythrocytes and interaction with membrane-associated proteins. These interactions could potentially modulate erythrocyte function and stability, although specific data for 8-Chloro-2-phenylquinolin-4-ol is not currently available.

Anti-inflammatory Mechanisms and Molecular Targets

8-Chloro-2-phenylquinolin-4-ol is a member of the quinoline class of compounds, which are recognized for their diverse pharmacological activities, including anti-inflammatory properties. The anti-inflammatory effects of this compound are attributed to its interaction with multiple molecular targets involved in the inflammatory cascade.

Cyclooxygenase (COX) enzymes are key mediators of inflammation through their role in the synthesis of prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation. nih.gov Many anti-inflammatory drugs exert their effects by inhibiting these enzymes.

Quinoline derivatives have been investigated as potential COX inhibitors. doi.org For instance, certain pyrazolylbenzyltriazole-based compounds have demonstrated inhibitory activity against both COX-1 and COX-2. nih.gov While specific IC50 values for 8-Chloro-2-phenylquinolin-4-ol are not provided in the search results, the general activity of the quinoline scaffold suggests a potential for COX inhibition. For comparison, a series of 1,5-diarylpyrazoles showed moderate to weak inhibition of COX-1 and moderate inhibition of COX-2, with IC50 values for COX-2 ranging from 0.52 to 22.25 μM. acs.org Another compound, PYZ16, exhibited a COX-2 IC50 of 0.52 μM with a selectivity index of 10.73. acs.org The inhibitory potential of quinoline derivatives against COX enzymes highlights a likely mechanism for the anti-inflammatory action of 8-Chloro-2-phenylquinolin-4-ol.

Table 1: Comparative COX Inhibitory Activity of Related Compounds

| Compound Class | Target | IC50 (μM) | Selectivity Index (S.I.) |

|---|---|---|---|

| 1,5-Diarylpyrazoles | COX-2 | 0.52 - 22.25 | - |

| PYZ16 | COX-2 | 0.52 | 10.73 |

| Celecoxib (Standard) | COX-2 | 0.78 | 9.51 |

| PYZ19 | COX-2 | 5.01 | - |

| PYZ20 | COX-2 | 0.33 | - |

| ODZ2 | COX-2 | 0.48 | 132.83 |

This table presents data for compounds structurally related to or in the same therapeutic class as 8-Chloro-2-phenylquinolin-4-ol to provide context for its potential activity. Data for 8-Chloro-2-phenylquinolin-4-ol itself is not available in the provided search results.

In addition to direct enzyme inhibition, a crucial anti-inflammatory mechanism is the suppression of the expression of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and COX-2. scielo.brmdpi.com Lipopolysaccharide (LPS) is a potent inducer of these proteins in macrophages. mdpi.com Various natural and synthetic compounds have been shown to inhibit the LPS-induced expression of iNOS and COX-2. scielo.brnih.gov

For example, extracts from Acanthopanax leucorrhizus have been shown to dose-dependently inhibit the protein expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophages. scielo.br Similarly, Harpagoside, a component of devil's claw, inhibits LPS-induced mRNA and protein expression of both COX-2 and iNOS. miloa.eu This effect is often mediated through the inhibition of transcription factors like NF-κB. miloa.eu While direct evidence for 8-Chloro-2-phenylquinolin-4-ol is not available, its quinoline structure suggests it may share this mechanism of downregulating the expression of key inflammatory enzymes. researchgate.net

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. frontiersin.org Inhibition of the NLRP3 inflammasome is a promising strategy for treating a variety of inflammatory diseases. frontiersin.org

Several compounds have been identified as inhibitors of the NLRP3 inflammasome. researchgate.netrndsystems.com For example, a compound designated as 16673-34-0 is a known NLRP3 inflammasome inhibitor that blocks the formation of the inflammasome and the release of IL-1β in stimulated mouse macrophages. rndsystems.com Another compound, a limonoid designated as compound 4, demonstrated potential in inhibiting the NLRP3 inflammasome with IC50 values of 9.7 ± 3.7 μM against lactate (B86563) dehydrogenase (LDH) release and 7.8 ± 4.9 μM against IL-1β secretion. researchgate.net The ability of certain molecules to interfere with the assembly and activation of the NLRP3 inflammasome represents a significant anti-inflammatory pathway that could be relevant for quinoline derivatives like 8-Chloro-2-phenylquinolin-4-ol.

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in regulating inflammation. wikipedia.orgfrontiersin.org By inhibiting PDE4, the intracellular levels of cAMP increase, leading to a downstream suppression of inflammatory responses. frontiersin.org PDE4 is predominantly found in immune cells, making it an attractive target for anti-inflammatory drugs. wikipedia.org

PDE4 inhibitors are known to have anti-inflammatory effects and have been investigated for a range of inflammatory conditions. wikipedia.orgfrontiersin.org Rolipram is a well-known example of a PDE4 inhibitor. wikipedia.org While a direct link between 8-Chloro-2-phenylquinolin-4-ol and PDE4 inhibition is not established in the provided results, some xanthine (B1682287) derivatives, which are also heterocyclic compounds, act as selective PDE4 inhibitors. n-jz.com This suggests that heterocyclic scaffolds, in general, can be designed to target PDE4.

The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel that is activated by various stimuli, including capsaicin, heat, and protons. tocris.comnih.gov It plays a significant role in pain perception and neurogenic inflammation. mdpi.com Antagonism of the TRPV1 receptor is a therapeutic strategy for managing pain and inflammation. tocris.commdpi.com

Research has identified various TRPV1 antagonists. tocris.com BCTC, for example, is a potent TRPV1 antagonist with IC50 values of 6.0 nM against acid-induced activation and 35 nM against capsaicin-induced activation of rat TRPV1 receptors. tocris.com A patent application mentions phenyl-quinoline derivatives as TRPV1 antagonists, suggesting that the 8-Chloro-2-phenylquinolin-4-ol scaffold is relevant to this target. google.com Specifically, the patent describes compounds with a quinoline core that exhibit TRPV1 antagonistic activity, indicating that 8-Chloro-2-phenylquinolin-4-ol could potentially function through this mechanism to exert anti-inflammatory and analgesic effects.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 8-Chloro-2-phenylquinolin-4-ol |

| Stomatin |

| Celecoxib |

| Lipopolysaccharide (LPS) |

| Harpagoside |

| Interleukin-1β (IL-1β) |

| Interleukin-18 (IL-18) |

| Rolipram |

| Capsaicin |

| BCTC (4-(3-Chloro-2-pyridinyl)-N-[4-(1,1-dimethylethyl)phenyl]-1-piperazinecarboxamide) |

| PYZ16 |

| PYZ19 |

| PYZ20 |

| ODZ2 |

Antiviral Mechanisms and Molecular Targets

Quinoline derivatives have demonstrated a broad spectrum of antiviral activities, and 8-Chloro-2-phenylquinolin-4-ol is no exception. Its antiviral effects are attributed to its ability to interfere with various stages of the viral life cycle through the inhibition of key viral and host enzymes.

Inhibition of Human Dihydroorotate Dehydrogenase (DHODH)

Human Dihydroorotate Dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. nih.govhaematologica.org This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication. haematologica.org Rapidly proliferating cells, including cancer cells and virus-infected cells, have a high demand for pyrimidines, making DHODH a prime target for therapeutic intervention. nih.govresearchgate.net

Inhibition of DHODH by compounds like 8-Chloro-2-phenylquinolin-4-ol and its derivatives can lead to the depletion of the pyrimidine pool within the host cell. nih.gov This, in turn, hampers viral replication, which is heavily dependent on the host's cellular machinery for nucleotide synthesis. The inhibition of DHODH has been shown to be an effective antiviral strategy against a range of viruses. nih.govrsc.org

| Compound Class | Target Enzyme | Mechanism of Action | Therapeutic Potential |

| Quinolines | Human Dihydroorotate Dehydrogenase (DHODH) | Depletion of pyrimidine nucleotides, hindering viral replication. | Antiviral, Anticancer |

Inhibition of Viral Enzymes (e.g., SARS-CoV-2 Helicase (nsp13), RdRp)

The 2-phenylquinoline (B181262) scaffold has emerged as a promising framework for the development of direct-acting antiviral agents, particularly against coronaviruses like SARS-CoV-2. nih.gov These compounds have been shown to target essential viral enzymes, including the helicase (nsp13) and the RNA-dependent RNA polymerase (RdRp).

The SARS-CoV-2 nsp13 helicase is a highly conserved enzyme that plays a vital role in viral replication by unwinding the viral RNA. nih.govbiorxiv.orgfrontiersin.org Its high degree of conservation makes it an attractive target for broad-spectrum antiviral drugs. nih.gov Studies have shown that certain 2-phenylquinoline derivatives can inhibit the unwinding activity of nsp13 with micromolar potency. nih.gov For example, a derivative bearing a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core exhibited potent activity against SARS-CoV-2 helicase. nih.gov

The RNA-dependent RNA polymerase (RdRp), another key enzyme in the viral replication and transcription complex, is also a target for quinoline-based inhibitors. uochb.cznih.gov While some 2-phenylquinoline derivatives were found to be inactive as RdRp inhibitors, the broader class of quinoline compounds has been explored for this purpose. nih.govunipg.it Inhibition of RdRp directly prevents the synthesis of new viral RNA, thereby halting viral propagation. nih.gov

| Viral Target | Inhibitor Class | Reported Activity | Significance |

| SARS-CoV-2 Helicase (nsp13) | 2-Phenylquinolines | IC50 values in the low micromolar range for some derivatives. nih.gov | Highly conserved target, potential for broad-spectrum activity. nih.gov |

| RNA-dependent RNA polymerase (RdRp) | Quinolines | Varies among derivatives; some show inhibitory potential. nih.govuochb.cz | Essential for viral RNA synthesis. nih.gov |

Antioxidant Mechanisms and Radical Scavenging Processes

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. scielo.org.mx Antioxidants can mitigate oxidative damage by scavenging free radicals. scielo.org.mx 2-Phenylquinolin-4(1H)-ones, including 8-Chloro-2-phenylquinolin-4-ol, have demonstrated notable antioxidant properties. nih.gov

Hydrogen Atom Transfer and Single Electron Transfer Pathways

The antioxidant activity of phenolic compounds, such as those with a hydroxyl group on the quinoline ring, can proceed through several mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). scielo.org.mxresearchgate.net

In the Hydrogen Atom Transfer (HAT) pathway, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. scielo.org.mxni.ac.rs The ease of this transfer is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE indicates a more potent antioxidant. scielo.org.mx

The Single Electron Transfer (SET) pathway involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. researchgate.net This is often followed by proton transfer (PT). The ionization potential (IP) of the antioxidant is a key determinant in the SET mechanism. scielo.org.mx

Computational studies on related heterocyclic compounds suggest that the presence of electron-donating groups can enhance antioxidant activity by lowering the BDE and IP values. nih.gov The 4-hydroxyl group on the quinoline ring of 8-Chloro-2-phenylquinolin-4-ol is crucial for its radical scavenging ability through these pathways.

Neuroprotective Mechanisms and Enzyme Inhibition

Neurodegenerative disorders are often associated with increased oxidative stress in the brain. nih.gov The antioxidant properties of 2-phenylquinolin-4(1H)-ones suggest their potential for neuroprotection. nih.gov By reducing oxidative damage, these compounds may help to curb the onset and progression of neurodegeneration. nih.gov

The neuroprotective effects can also be linked to the inhibition of specific enzymes involved in neuroinflammation and neuronal damage. While direct studies on 8-Chloro-2-phenylquinolin-4-ol's neuroprotective enzyme inhibition are limited, the general class of quinoline derivatives has been explored for its ability to inhibit enzymes relevant to neurological disorders. This includes the potential inhibition of enzymes like monoamine oxidase, which has been studied in relation to 4-oxoquinolines. acs.org Further research is needed to fully elucidate the specific enzymatic targets of 8-Chloro-2-phenylquinolin-4-ol in the context of neuroprotection.

Catechol-O-methyltransferase (COMT) Inhibition

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamine neurotransmitters, such as dopamine (B1211576). nih.gov Its inhibition is a validated therapeutic strategy, particularly in the treatment of Parkinson's disease, as it can increase the bioavailability of levodopa, a dopamine precursor. nih.gov

While direct experimental studies on the COMT inhibitory activity of 8-Chloro-2-phenylquinolin-4-ol are not extensively detailed in the reviewed literature, computational studies on large libraries of quinoline derivatives predict that certain functionalized structures are likely to act as COMT inhibitors. mdpi.comdntb.gov.ua A molecular docking simulation of 8536 quinoline derivatives suggested that these compounds generally exhibit a good affinity for the enzyme. mdpi.com For instance, the study highlighted a specific derivative, dQ829, which is predicted to inhibit COMT by binding in a manner very similar to Tolcapone, a known COMT inhibitor used in Parkinson's disease treatment. mdpi.com This suggests that the quinoline framework is a promising scaffold for designing COMT inhibitors.

The inhibitory potential of compounds against COMT is often influenced by their structural features. Marketed COMT inhibitors like Tolcapone and Entacapone are nitrocatechols. nih.gov However, research into other structural classes, such as pentacyclic triterpenes and various catechols, has revealed potent inhibitory activity, with IC50 values in the low micromolar and nanomolar ranges, respectively. nih.govnih.gov

Table 1: COMT Inhibition by Various Compounds This table presents the half-maximal inhibitory concentration (IC50) values for different compounds against COMT, providing a reference for the potency of known inhibitors.

| Compound | IC50 Value | Source |

|---|---|---|

| Opicapone | 224 nM | rndsystems.com |

| OR-486 | 12 nM | nih.gov |

| OR-462 (Nitecapone) | 18 nM | nih.gov |

| Oleanic Acid | 5.07 µM | nih.gov |

| Betulinic Acid | 4.96 µM | nih.gov |

| Celastrol | 3.89 µM | nih.gov |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132), playing a vital role in cholinergic neurotransmission. The inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease (AD) by increasing acetylcholine levels in the brain. mdpi.com

The quinoline scaffold is a well-established framework for the development of AChE inhibitors. researchgate.net Molecular docking simulations predict that quinoline derivatives can effectively inhibit AChE. mdpi.com Structure-activity relationship (SAR) studies reveal that the inhibitory potency is closely linked to specific structural modifications, such as the length of linker chains and substitutions on phenyl rings attached to the quinoline core. mdpi.com The presence of a halogen, such as the chlorine atom at the C8 position in 8-Chloro-2-phenylquinolin-4-ol, is a feature seen in other potent bioactive quinoline derivatives, like the 5,7-dichloro-8-hydroxyquinoline derivative noted for inhibiting amyloid-β aggregation. researchgate.net

Kinetic and molecular modeling studies confirm that some quinoline-based hybrids can act as dual-binding site inhibitors, interacting with both the catalytic and peripheral sites of the AChE enzyme. mdpi.com This dual action is considered advantageous in AD therapy. mdpi.com The inhibitory activities of various quinoline derivatives have been experimentally determined, with some compounds showing potency in the low micromolar range. mdpi.comnih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Various Quinoline Derivatives This table provides the IC50 values for a selection of quinoline derivatives, illustrating the structure-activity relationship and inhibitory potential against AChE.

| Compound | AChE IC50 (µM) | Source |

|---|---|---|

| Quinoline-sulfonamide hybrid a6 | 1.10 ± 0.77 | nih.gov |

| Morpholine-bearing quinoline 11g | 1.94 ± 0.13 | mdpi.com |

| Triazole-quinoline hybrid 3g | 114 | mdpi.com |

| Triazole-quinoline hybrid 3h | 109 | mdpi.com |

| 8-hydroxyquinoline-coumarin hybrid | 8.80 - 26.50 | mdpi.com |

Monoamine Oxidase Type B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a flavoenzyme that catalyzes the oxidative deamination of key neurotransmitters, including dopamine. jyoungpharm.org Inhibition of MAO-B increases dopamine levels and is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. jyoungpharm.orgrsc.org Furthermore, MAO-B inhibitors may offer neuroprotection by reducing the production of harmful byproducts from dopamine metabolism. jyoungpharm.orgacs.org

Computational studies suggest that quinoline derivatives are promising candidates for MAO-B inhibition. mdpi.com Docking simulations indicate that these compounds can have a high affinity for the enzyme, with some achieving performance comparable to the established inhibitor Tacrine. mdpi.com SAR analyses show that the quinoline core is crucial for binding affinity. researchgate.net The nature and position of substituents significantly impact potency; for example, electron-donating groups can facilitate hydrogen bond interactions with key amino acid residues in the enzyme's active site. researchgate.net

Experimental studies have confirmed the MAO-B inhibitory potential of various quinoline derivatives. A series of novel quinoline–sulfonamides were synthesized and evaluated, with several compounds demonstrating potent inhibition with IC50 values in the sub-micromolar range. nih.gov For instance, compound a12 from this series was the most effective against MAO-B, with an IC50 of 0.47 µM. nih.gov Another study identified methyl 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate as a selective MAO-B inhibitor with an IC50 of 13.7 μM. bohrium.com These findings underscore the potential of the quinoline scaffold, including halogenated derivatives like 8-Chloro-2-phenylquinolin-4-ol, for the development of novel MAO-B inhibitors.

Table 3: Monoamine Oxidase B (MAO-B) Inhibition by Various Quinoline Derivatives This table presents the IC50 values for different quinoline derivatives against MAO-B, highlighting their inhibitory efficacy.

| Compound | MAO-B IC50 (µM) | Source |

|---|---|---|

| Quinoline-sulfonamide hybrid a12 | 0.47 ± 0.03 | nih.gov |

| Quinoline-sulfonamide hybrid a5 | 0.81 ± 0.04 | nih.gov |

| Quinoline-sulfonamide hybrid a11 | 0.61 ± 0.07 | nih.gov |

| Halogenated quinoline derivative 5f | 0.84 ± 0.06 (nM) | researchgate.net |

| Methyl 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate | 13.7 | bohrium.com |

Other Biological Activities and Mechanisms of Quinoline Derivatives

The quinoline ring system is a versatile pharmacophore, and its derivatives exhibit a broad spectrum of biological activities beyond enzyme inhibition. mdpi.compreprints.org This versatility stems from the ability to modify the quinoline core at various positions, which alters the compound's electronic properties and interactions with diverse biological targets. researchgate.net

Key pharmacological activities reported for quinoline derivatives include:

Anticancer Activity : Quinoline derivatives have shown significant potential in oncology. researchgate.net Their mechanisms of action are varied and can include the induction of apoptosis, intercalation with DNA, and the inhibition of critical enzymes like topoisomerases, which are essential for the proliferation of cancer cells. researchgate.net

Antimicrobial Activity : The quinoline scaffold is central to many antimicrobial agents, with activity against bacteria, fungi, parasites, and viruses. researchgate.net A well-known example is their use in antimalarial drugs like chloroquine, which functions by inhibiting the parasite's heme detoxification pathway. researchgate.net The antibacterial mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, disrupting DNA synthesis and leading to cell death. nih.gov

Anti-inflammatory Activity : Certain quinoline derivatives have demonstrated anti-inflammatory properties. mdpi.com

Antioxidant Properties : Some quinoline derivatives act as potent antioxidants by scavenging free radicals and boosting the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. researchgate.net

The planar aromatic system of the quinoline ring facilitates π–π stacking interactions, while the nitrogen atom can participate in hydrogen bonding or coordinate with metal ions, enabling strong interactions with the hydrophobic and active sites of enzymes and receptors. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

The biological activity of quinoline (B57606) derivatives is highly dependent on the substitution pattern around the core heterocyclic structure. orientjchem.org The strategic modification of substituents at positions C-2, C-4, C-6, C-7, and C-8 allows for the fine-tuning of their pharmacological properties, including antimicrobial and antitumor effects. karger.com The electronic and steric characteristics of these substituents can significantly impact the compound's interaction with biological targets, cellular uptake, and metabolic stability. orientjchem.orgdergipark.org.tr

Influence of Chlorine at C-8 and C-6 on Biological Activity